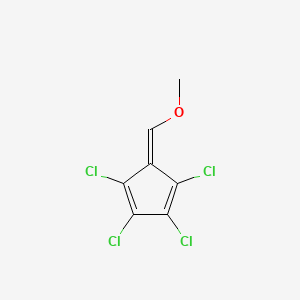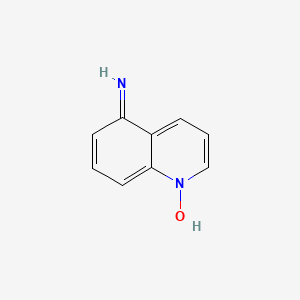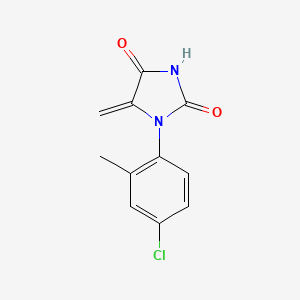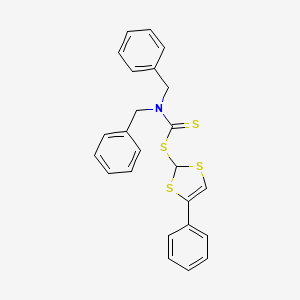
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolanes and dithiocarbamates, which are often used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate typically involves the reaction of 4-phenyl-2H-1,3-dithiol-2-yl with dibenzylcarbamodithioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate include:
4-Phenyl-2H-1,3-dithiol-2-yl: A related compound with similar structural features.
Dibenzylcarbamodithioic acid: Another compound in the same chemical family.
1,3-Dithiolanes: A broader class of compounds with similar dithiolane rings.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.
Properties
CAS No. |
61522-82-5 |
|---|---|
Molecular Formula |
C24H21NS4 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
(4-phenyl-1,3-dithiol-2-yl) N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C24H21NS4/c26-23(29-24-27-18-22(28-24)21-14-8-3-9-15-21)25(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15,18,24H,16-17H2 |
InChI Key |
BAOUZRZNRUMFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC3SC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



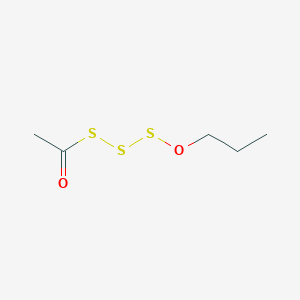
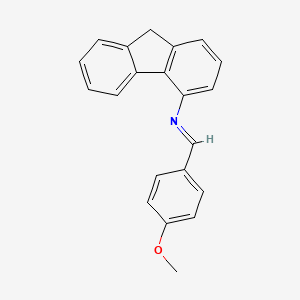
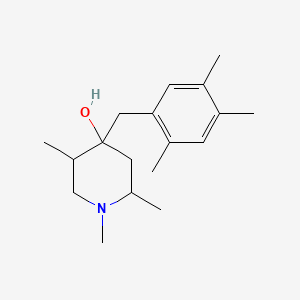
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
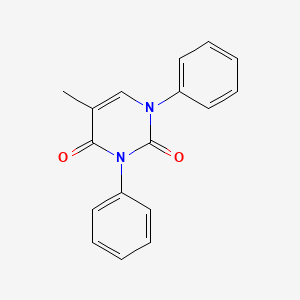
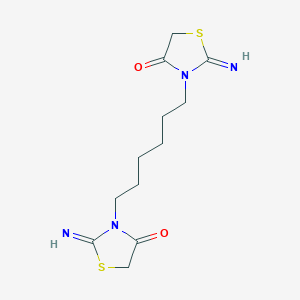
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
